Homochelidonine

Description

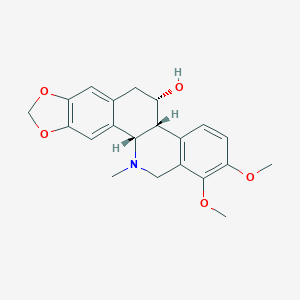

Structure

2D Structure

3D Structure

Properties

CAS No. |

476-33-5 |

|---|---|

Molecular Formula |

C21H23NO5 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(4bR,5S,11bS)-1,2-dimethoxy-12-methyl-5,6,11b,13-tetrahydro-4bH-[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol |

InChI |

InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1 |

InChI Key |

MADYLZJCRKUBIK-RYGJVYDSSA-N |

SMILES |

CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |

Isomeric SMILES |

CN1CC2=C(C=CC(=C2OC)OC)[C@@H]3[C@H]1C4=CC5=C(C=C4C[C@@H]3O)OCO5 |

Canonical SMILES |

CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |

Other CAS No. |

476-33-5 |

Synonyms |

Homochelidonine (6CI,7CI,8CI); (+)-Homochelidonine; (4bR,5S,11bS)-4b,5,6,11b,12,13-Hexahydro-1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol |

Origin of Product |

United States |

Ii. Structural Elucidation and Stereochemical Studies of Homochelidonine

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of homochelidonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D techniques, is a cornerstone in the structural elucidation of this compound. ¹H NMR spectral data reveals key proton signals corresponding to the molecular framework. For instance, the ¹H NMR spectrum of this compound shows a singlet for the N-methyl group at approximately 2.29 ppm. cas.cz It also displays signals for two methoxy (B1213986) groups at 3.86 and 3.87 ppm, and an AB system for the methylenedioxy group protons at 5.91 and 5.94 ppm. cas.cz Aromatic and other proton signals are also distinctly observed, allowing for the complete assignment of the proton skeleton. cas.cz

¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. wiley-vch.de Together with 2D NMR experiments such as COSY and HMBC, researchers can establish the connectivity between protons and carbons, confirming the tetracyclic isoquinoline (B145761) structure of this compound.

Table 1: Selected ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 2.29 | s | 3H | NCH₃ | cas.cz |

| 3.86, 3.87 | s | 3H each | 2 x OCH₃ | cas.cz |

| 5.91, 5.94 | AB system | 2H | OCH₂O | cas.cz |

| 6.65 | s | 2H | Aromatic H | cas.cz |

| 6.85, 6.99 | AB system | 2H | Aromatic H | cas.cz |

Note: This table presents a selection of key signals and is not exhaustive.

Mass Spectrometry Techniques in Structural Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. High-resolution electron impact mass spectrometry (HR-EIMS) has determined the molecular ion (M+) of this compound to be at an m/z of 369.1579, corresponding to the molecular formula C₂₁H₂₃NO₅. cas.cz The fragmentation pattern observed in the mass spectrum is characteristic of the this compound structure and includes major fragments resulting from the loss of water (M − H₂O), a methyl group (M − H₂O − CH₃), and methylamine (B109427) (M − H₂O − CH₃NH₂). cas.cz Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool for the identification and quantification of this compound in complex mixtures, such as plant extracts. mdpi.comnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|

| M+ (C₂₁H₂₃NO₅) | 369.1576 | 369.1579 | cas.cz |

| M - H₂O (C₂₁H₂₁NO₄) | 351.1470 | 351.1476 | cas.cz |

| M - H₂O - CH₃ (C₂₀H₁₈NO₄) | 336.1236 | 336.1230 | cas.cz |

| M - H₂O - CH₃NH₂ (C₂₀H₁₆O₄) | 320.1049 | 320.1055 | cas.cz |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly within its chromophoric regions. libretexts.orgbioglobax.com A chromophore is a part of a molecule responsible for its color by absorbing light in the visible region. bbec.ac.in The UV spectrum of this compound exhibits characteristic absorption maxima (λmax) that are indicative of its hexahydrobenzo[c]phenanthridine core structure. researchgate.net The spectrum typically shows a main absorption band at shorter wavelengths and two less intense bands around 240 nm and 290 nm. researchgate.net Specifically, the UV spectrum of this compound in ethanol (B145695) shows a λmax at 208 nm (log ε 4.73), a shoulder at 240 nm (log ε 4.17), and a maximum at 288 nm (log ε 3.80). cas.cz These absorptions are attributed to π-π* transitions within the aromatic rings and other conjugated systems of the molecule. libretexts.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. spark904.nlrsc.org The CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. spark904.nl For hexahydrobenzo[c]phenanthridine alkaloids, the CD spectrum exhibits characteristic Cotton effects, which are directly related to the stereochemistry of the molecule. researchgate.net

The CD spectrum of (+)-homochelidonine is characterized by a strong positive Cotton effect around 210 nm. researchgate.net This, in comparison with related compounds of known stereochemistry, has been instrumental in establishing the absolute configuration of (+)-homochelidonine as (+)-11S,13R,14S. researchgate.net The CD curve of (+)-homochelidonine is nearly a mirror image of its enantiomer, which would exhibit a negative Cotton effect in the same region. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its solid, crystalline state. libretexts.orgwikipedia.org Single-crystal X-ray diffraction analysis of (+)-homochelidonine has confirmed its molecular structure and absolute configuration. researchgate.net

The crystal structure reveals that the B and C rings of the hexahydrobenzo[c]phenanthridine core are in a cis-junction. researchgate.net The hydroxyl group at position C11 is in an axial position on the half-chair conformation of the B ring. researchgate.net A key feature observed in the crystal structure is an intramolecular hydrogen bond between the C11-hydroxyl group and the nitrogen atom (N5). researchgate.net The dihedral angle between the two aromatic planes (A and D) in (+)-homochelidonine is 51.9°. researchgate.net These detailed structural parameters obtained from X-ray crystallography are invaluable for understanding the molecule's conformation and potential interactions. researchgate.netamericanpharmaceuticalreview.com

Isomeric Forms and Their Structural Distinctions (e.g., alpha-Homochelidonine, beta-Homochelidonine)

This compound can exist in isomeric forms, with alpha- and beta-homochelidonine being noted in the literature. It is important to clarify the nomenclature, as "alpha-homochelidonine" is sometimes used as a synonym for this compound itself. chemicalbook.comnaturalproducts.net "Beta-homochelidonine," on the other hand, is a synonym for alpha-allocryptopine, which is a protopine (B1679745) alkaloid. hmdb.cafoodb.caknapsackfamily.com

The structural distinction between these is significant. This compound is a hexahydrobenzo[c]phenanthridine alkaloid. researchgate.net In contrast, alpha-allocryptopine (beta-homochelidonine) possesses a tricyclic protopine skeleton, which is formed through the oxidative ring fission of protoberberine N-metho salts. hmdb.cafoodb.ca This fundamental difference in the core ring system leads to distinct chemical and physical properties for each isomer.

Conformational Analysis and Intramolecular Interactions

A key feature of the this compound molecule is the presence of an intramolecular hydrogen bond. researchgate.netnih.govmdpi.com This bond forms between the hydroxyl group at position C11 and the nitrogen atom (N5) of the heterocyclic ring system. researchgate.net This interaction plays a significant role in stabilizing the conformation of the molecule.

The B/C ring junction in this compound adopts a cis-configuration. researchgate.net The B ring itself exists in a half-chair conformation. Within this conformation, the hydroxyl group at C11 is positioned axially, while the methyl group attached to the nitrogen (N5-CH3) is in an equatorial position. researchgate.net This arrangement is a recurring motif observed in related hexahydrobenzo[c]phenanthridine alkaloids. researchgate.net

Interactive Data Table: Conformational and Stereochemical Features of this compound

| Feature | Description | Value |

| B/C Ring Junction | The stereochemical relationship at the fusion of the B and C rings. | cis-junction researchgate.net |

| B Ring Conformation | The spatial arrangement of the atoms within the B ring. | Half-chair researchgate.net |

| C11-Hydroxyl Group | The orientation of the hydroxyl substituent on the B ring. | Axial researchgate.netresearchgate.net |

| N5-Methyl Group | The orientation of the methyl group on the nitrogen atom. | Equatorial researchgate.net |

| Intramolecular Hydrogen Bond | A non-covalent bond within the molecule. | Present between C11-OH and N5 researchgate.net |

| Dihedral Angle (A/D Rings) | The angle between the planes of the two outer aromatic rings. | 51.9° researchgate.net |

Iii. Biosynthetic Pathways and Enzymology of Homochelidonine

Overview of Benzophenanthridine Alkaloid Biosynthesis

Benzophenanthridine alkaloids, including homochelidonine, belong to the diverse isoquinoline (B145761) alkaloid family. nih.gov Their biosynthesis originates from the amino acid L-tyrosine. nih.govnih.gov The pathway begins with the conversion of two tyrosine-derived molecules, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, into (S)-norcoclaurine. nih.gov A series of subsequent enzymatic reactions involving hydroxylations, O-methylations, and N-methylation leads to the formation of the central BIA intermediate, (S)-reticuline. plos.org

From (S)-reticuline, the pathway branches towards different alkaloid subtypes. The formation of the benzophenanthridine scaffold begins with the conversion of (S)-reticuline into the protoberberine alkaloid (S)-scoulerine. scielo.org.mx This crucial step is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms an intramolecular carbon-carbon bond (the berberine bridge) between the N-methyl group and the phenolic ring of reticuline. plos.orgscielo.org.mx (S)-scoulerine serves as a key branch-point intermediate, standing at the crossroads of protoberberine and benzophenanthridine alkaloid biosynthesis. scielo.org.mx While some pathways modify and retain the protoberberine core to form alkaloids like berberine, the route to this compound proceeds via further transformations of the scoulerine (B1208951) scaffold. scielo.org.mx

Specific Enzymatic Steps in this compound Formation

The journey from the central intermediate (S)-scoulerine to this compound involves a sequence of oxidative reactions, methylenedioxy bridge formations, N-methylation, and hydroxylations, primarily catalyzed by cytochrome P450 (CYP450) enzymes and methyltransferases. While the pathway to the closely related sanguinarine (B192314) and protopine (B1679745) is well-elucidated, the specific terminal steps for this compound are understood by analogy to these related pathways.

The biosynthetic route proceeds as follows:

(S)-Scoulerine to (S)-Cheilanthifoline: The pathway towards most benzophenanthridines involves the formation of a methylenedioxy bridge on the D-ring of (S)-scoulerine. This reaction is catalyzed by (S)-cheilanthifoline synthase, a CYP450 enzyme, to produce (S)-cheilanthifoline. scielo.org.mxmdpi.com

(S)-Cheilanthifoline to (S)-Stylopine: A second methylenedioxy bridge is formed on the A-ring, converting (S)-cheilanthifoline into (S)-stylopine. nih.gov This step is catalyzed by (S)-stylopine synthase, another CYP450 enzyme belonging to the CYP719A family. nih.govexpasy.orgcreative-enzymes.com

(S)-Stylopine to (S)-cis-N-Methylstylopine: The tertiary nitrogen of the protoberberine ring is methylated by the enzyme (S)-tetrahydroprotoberberine cis-N-methyltransferase (TNMT) to yield (S)-cis-N-methylstylopine. plos.orgwikipedia.org

N-Methylstylopine to Protopine: The key transformation leading to the protopine alkaloid scaffold is the 14-hydroxylation of (S)-cis-N-methylstylopine. wikipedia.org This is catalyzed by the CYP450 enzyme (S)-cis-N-methylstylopine 14-hydroxylase (MSH), also known as methyltetrahydroprotoberberine 14-monooxygenase (EC 1.14.14.97). qmul.ac.ukenzyme-database.orguniprot.org The resulting intermediate is unstable and rearranges to form protopine. wikipedia.orgresearchgate.net

Protopine to Dihydrobenzophenanthridines: Protopine is then hydroxylated at the C6 position by protopine 6-hydroxylase (P6H), another CYP450 enzyme. plos.org This intermediate spontaneously cyclizes to form a dihydrobenzophenanthridine alkaloid. researchgate.net

Final Steps to this compound: this compound is a hexahydrobenzo[c]phenanthridine, meaning its B and C rings are partially saturated, and it possesses two methoxy (B1213986) groups on the A-ring rather than the methylenedioxy bridge found in stylopine-derived sanguinarine. wikipedia.org This structural difference implies a divergence from the stylopine pathway. The biosynthesis likely proceeds through an analogous pathway starting from (S)-tetrahydrocolumbamine, which has the requisite methoxy/hydroxyl pattern on the A-ring. This intermediate would be N-methylated, hydroxylated, and rearranged via enzymes with similar functions to TNMT and MSH to yield an N-methyl-tetrahydrocolumbamine derivative and subsequently a protopine-type alkaloid with the corresponding A-ring substitutions. The final steps to form the hexahydrobenzo[c]phenanthridine structure of this compound involve further enzymatic modifications, including hydroxylations, that are not yet fully characterized but are analogous to those for the formation of its close relative, chelidonine (B1668607). nih.gov

Table 1: Key Enzymes in the Biosynthesis of Benzophenanthridine Alkaloids

| Enzyme Name | Abbreviation | Enzyme Class | Substrate(s) | Product(s) |

| Berberine Bridge Enzyme | BBE | FAD-dependent Oxidase | (S)-Reticuline | (S)-Scoulerine |

| (S)-Cheilanthifoline Synthase | - | Cytochrome P450 (CYP719A) | (S)-Scoulerine | (S)-Cheilanthifoline |

| (S)-Stylopine Synthase | STS | Cytochrome P450 (CYP719A) | (S)-Cheilanthifoline | (S)-Stylopine |

| (S)-Tetrahydroprotoberberine N-methyltransferase | TNMT | Methyltransferase | (S)-Stylopine, (S)-Canadine | (S)-cis-N-Methylstylopine, (S)-cis-N-Methylcanadine |

| Methyltetrahydroprotoberberine 14-monooxygenase | MSH | Cytochrome P450 (CYP82N) | (S)-cis-N-Methylstylopine | Protopine |

| Protopine 6-hydroxylase | P6H | Cytochrome P450 | Protopine | 6-Hydroxyprotopine |

| Dihydrobenzophenanthridine Oxidase | DBOX | 2OG/Fe(II)-dependent dioxygenase | Dihydrosanguinarine | Sanguinarine |

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound and related alkaloids is controlled by a suite of genes that are often clustered and co-regulated within the plant genome. Research in model BIA-producing plants like Papaver somniferum (opium poppy) and Eschscholzia californica (California poppy) has identified several key gene families. plos.orgnih.gov

The crucial oxidative steps, including the formation of methylenedioxy bridges and subsequent hydroxylations, are catalyzed by enzymes from specific cytochrome P450 families. Genes encoding (S)-stylopine synthase, such as CYP719A2 and CYP719A3, have been isolated and characterized. plos.orgnih.gov The gene for (S)-cis-N-methylstylopine 14-hydroxylase (MSH) in opium poppy has been identified as CYP82N4. qmul.ac.ukuniprot.org

The expression of these biosynthetic genes is tightly regulated. Studies have shown that transcription factors, such as the WRKY family protein CjWRKY1 from Coptis japonica, can upregulate the expression of multiple genes in the benzophenanthridine pathway, including BBE, CYP719As, TNMT, MSH, and P6H, leading to increased alkaloid accumulation. plos.org Furthermore, the expression of these genes can be induced in a coordinated fashion by external stimuli, such as the plant defense signaling molecule methyl jasmonate. nih.gov This coordinated genetic regulation ensures the efficient production of these complex alkaloids, which often play a role in plant defense. plos.org

Comparative Biosynthetic Studies with Related Alkaloids

The biosynthetic pathway to this compound is closely interwoven with those of other major alkaloids, sharing many enzymatic steps before diverging at critical branch points. A comparison with the biosynthesis of berberine, sanguinarine, and chelerythrine (B190780) illustrates this metabolic network.

This compound vs. Berberine: The primary divergence occurs at the intermediate (S)-scoulerine. For berberine synthesis, (S)-scoulerine is O-methylated by scoulerine 9-O-methyltransferase (SMT) and then undergoes methylenedioxy bridge formation catalyzed by canadine (B1168894) synthase (CYP719A1) to form (S)-canadine, which is then oxidized to berberine. plos.orgscielo.org.mx In contrast, the pathway to sanguinarine-type alkaloids (and by extension, this compound) proceeds from (S)-scoulerine via cheilanthifoline synthase. scielo.org.mx

This compound/Chelidonine vs. Sanguinarine: The structural difference between these alkaloids originates from the substitution pattern of the protoberberine precursors. Sanguinarine contains two methylenedioxy groups, derived from the pathway intermediate (S)-stylopine. plos.org In contrast, chelidonine and this compound have a methylenedioxy group on the D-ring but methoxy groups on the A-ring. wikipedia.org This indicates that their biosynthesis diverges earlier, likely utilizing (S)-tetrahydrocolumbamine as a precursor instead of (S)-cheilanthifoline. This precursor already possesses the methoxy groups on the A-ring. Downstream enzymes, such as the N-methyltransferase (TNMT) and the 14-hydroxylase (MSH), show some substrate flexibility and can act on both stylopine- and canadine-type skeletons, allowing the pathway to produce a variety of final products. researchgate.net For instance, MSH can convert N-methylstylopine to protopine and N-methylcanadine to allocryptopine. uniprot.orgresearchgate.net

This compound vs. Chelerythrine: Both this compound and chelerythrine are believed to be derived from the same protoberberine precursors with methoxy substitutions on the A-ring. They are both dimethoxy analogues of chelidonine and sanguinarine, respectively. nih.govmdpi.com The final products differ in their oxidation state and ring structure; chelerythrine is a fully aromatic quaternary alkaloid, whereas this compound is a non-aromatic hexahydrobenzo[c]phenanthridine alkaloid. wikipedia.org This final structural difference is the result of the terminal enzymatic steps in their respective pathways.

Table 2: Comparative Biosynthesis of Related Alkaloids

| Alkaloid | Key Precursor(s) | Key Divergent Enzyme(s) | Final Structure Type |

| This compound | (S)-Reticuline, (S)-Tetrahydrocolumbamine (?) | Specific hydroxylases/reductases in terminal steps | Hexahydrobenzo[c]phenanthridine |

| Sanguinarine | (S)-Reticuline, (S)-Stylopine | Protopine 6-hydroxylase (P6H), Dihydrobenzophenanthridine Oxidase (DBOX) | Quaternary Benzophenanthridine |

| Chelerythrine | (S)-Reticuline, (S)-Canadine | Analogous to Sanguinarine pathway but with different precursor | Quaternary Benzophenanthridine |

| Berberine | (S)-Reticuline, (S)-Scoulerine | Scoulerine 9-O-methyltransferase (SMT), Canadine Synthase (CYP719A1) | Protoberberine |

Iv. Total Synthesis and Synthetic Methodologies of Homochelidonine

Historical Development of Homochelidonine Total Synthesis

The first total synthesis of (±)-homochelidonine was a landmark achievement reported by Ninomiya and his team, which utilized an enamide photocyclization strategy. rsc.orgcapes.gov.br This approach involved the irradiation of a specifically designed enamide to construct the core benzophenanthridine skeleton. rsc.org This photochemical reaction proved to be a key step in accessing the complex ring system of this compound. rsc.orgscribd.com

Another early approach involved the stereoselective synthesis of (±)-homochelidonine from arnottin II, a non-alkaloidal spirolactonyl tetralone. researchgate.net This method highlighted the use of a common synthetic key intermediate, a 2-benzofuranyl-1-tetralone, to access the target molecule. researchgate.net These initial syntheses, while not enantioselective, laid the crucial groundwork for future, more sophisticated approaches to this class of alkaloids.

Enantioselective Synthesis Strategies

The development of enantioselective total syntheses of (+)-homochelidonine represented a significant advancement, enabling the preparation of the naturally occurring enantiomer with high stereocontrol. These strategies have largely relied on powerful catalytic and stereoselective functionalization techniques.

A pivotal breakthrough in the enantioselective synthesis of (+)-homochelidonine was the development of a Palladium(II)-catalyzed asymmetric ring-opening of a meso-azabicyclic alkene with an aryl boronic acid. nih.govpitt.eduacs.orgutoronto.ca This powerful methodology, pioneered by Lautens and coworkers, allows for the highly enantioselective construction of the key cis-1-amino-2-aryldihydronaphthalene intermediate. nih.govpitt.edu The reaction's success hinges on the careful selection of chiral ligands and reaction conditions to achieve high yields and enantiomeric excesses (up to 90% ee). nih.govpitt.edu This strategy has proven to be convergent and has been successfully applied to the synthesis of other related hexahydrobenzo[c]phenanthridine alkaloids. nih.govpitt.edu The key transformation involves the palladium-catalyzed coupling of the azabicyclic alkene with a functionalized ortho-substituted aryl boronic acid. nih.govresearchgate.net

The general applicability of palladium-catalyzed reactions in constructing the benzo[c]phenanthridine (B1199836) core is further highlighted by tandem reactions involving the ring-opening of an azabicyclic alkene with o-iodobenzoates, followed by cyclization. researchgate.net

A critical challenge in the synthesis of this compound is the stereoselective installation of the C-11 syn-hydroxy group. nih.gov One successful approach involves the regioselective ring-opening of a strategically placed epoxide with a hydride source. nih.gov This method allows for precise control over the stereochemistry at this crucial position. The versatility of this epoxide intermediate is demonstrated by its ability to be opened with water to furnish the related alkaloid, (+)-chelamidine. nih.gov

Another stereoselective approach involves the synthesis of (±)-homochelidonine from arnottin II, where the stereochemistry is carefully controlled throughout the synthetic sequence. researchgate.net The development of these stereoselective functionalization techniques has been instrumental in achieving the total synthesis of this compound with the correct relative and absolute stereochemistry.

Stereoselective Functionalization Approaches

Photocyclization Approaches in this compound Synthesis

As mentioned earlier, the first total synthesis of (±)-homochelidonine employed an enamide photocyclization as the key bond-forming step. rsc.orgcapes.gov.br This strategy involves the light-induced cyclization of an enamide derived from a 1-tetralone (B52770) and a substituted benzoyl chloride. rsc.org The photocyclization reaction proceeds regiospecifically to form the desired didehydro lactam intermediate. rsc.org Subsequent stereoselective functionalization of this photocyclized product ultimately leads to the this compound skeleton. rsc.org This approach showcases the power of photochemistry in constructing complex polycyclic alkaloid frameworks. scribd.com

Development of this compound Analogues and Derivatives through Chemical Synthesis

The development of convergent synthetic routes to this compound has opened the door to the preparation of structural analogues and derivatives. pitt.edu The ability to modify the various building blocks used in the synthesis allows for the introduction of different functional groups and structural motifs. For instance, the palladium-catalyzed ring-opening strategy allows for the use of various functionalized aryl boronic acids, enabling the synthesis of a range of analogues with modifications on the aromatic ring. nih.govpitt.eduacs.org This flexibility is crucial for structure-activity relationship studies and the development of new compounds with potentially enhanced or novel biological properties. The synthesis of derivatives of related alkaloids, such as O-acyl and O-alkyl derivatives of chelidonine (B1668607), has also been reported. pitt.edu

Methodological Advancements in this compound Synthesis Efficiency and Selectivity

A notable breakthrough in the enantioselective synthesis of (+)-homochelidonine was achieved through a Palladium(II)-catalyzed asymmetric ring-opening of a meso-azabicyclic alkene with an aryl boronic acid. nih.govsemanticscholar.org This strategy proved to be highly effective for constructing the key cis-1-amino-2-aryldihydronaphthalene intermediate with high enantioselectivity. nih.gov The reaction conditions were optimized by screening various functionalized ortho-substituted aryl boronic acids and chiral ligands, ultimately achieving high yields and enantiomeric excess of up to 90% ee. nih.govpitt.edu This approach not only provided the first enantioselective total synthesis of (+)-homochelidonine but also demonstrated its versatility through the synthesis of other related hexahydrobenzo[c]phenanthridine alkaloids like (+)-chelamidine, (+)-chelidonine, (+)-chelamine, and (+)-norchelidonine. nih.govpitt.edu The success of this route hinged on a crucial protecting group alteration and a stereoselective installation of the C-11 syn-hydroxy group via regioselective epoxide ring-opening. nih.gov

Another significant advancement involves the highly stereo- and regioselective synthesis of the core hexahydrobenzo[c]phenanthridine skeleton using a redox-neutral Cp*Rh(III)-catalyzed C–H/N–H annulation of cyclic alkenes with benzamides. acs.orgacs.org This method offers a concise and efficient pathway to the fundamental structure of chelidonine alkaloids, demonstrating excellent functional group tolerance and yielding good to excellent results. acs.org The protocol's effectiveness with both electron-donating and electron-withdrawing substituents on the benzamide (B126) highlights its broad applicability. acs.org

Earlier stereoselective, albeit racemic, syntheses of (±)-homochelidonine also laid important groundwork. One such synthesis utilized arnottin II, a non-alkaloidal spirolactonyl tetralone, to stereoselectively construct the target molecule. researchgate.netcolab.ws This approach was valuable as it established a synthetic link between different classes of benzo[c]phenanthridine alkaloids. researchgate.net Other strategies have included intramolecular [4+2] cycloaddition reactions to construct the core ring system. semanticscholar.org

The table below summarizes key aspects of a prominent enantioselective method, highlighting the efficiency and selectivity achieved.

| Key Reaction | Catalyst/Ligand | Key Intermediate | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Ring-Opening | Pd(II) / Chiral Ligand | cis-1-Amino-2-aryldihydronaphthalene | High | Up to 90% | nih.govpitt.edu |

Further research has continued to build upon these foundations, exploring new catalytic systems and synthetic strategies to refine the synthesis of this compound and its analogues, aiming for even greater efficiency and selectivity. nih.govrsc.orgacs.org These methodological advancements are crucial for enabling the synthesis of structural analogues with potential for further pharmacological investigation. pitt.edu

V. Molecular and Cellular Mechanisms of Action of Homochelidonine

Impact on Cell Cycle Progression

Homochelidonine has been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. This interference often leads to cell cycle arrest at specific checkpoints, preventing the proliferation of cancer cells.

G1 and G2/M Phase Arrest Induction

Research indicates that this compound can induce cell cycle arrest at both the G1 and G2/M phases. nih.govresearchgate.net In human leukemic MOLT-4 cells, treatment with this compound resulted in a biphasic dose-dependent arrest in both the G1 and G2/M phases of the cell cycle. nih.govsigmaaldrich.com This means that at different concentrations, the compound can halt the cell cycle at two distinct checkpoints. Similarly, in other cell lines, an increased proportion of cells in the G1 and G2/M phases, along with a decreased population in the S-phase, was observed following this compound application. researchgate.net

Differential Effects across Cancer Cell Lines

The impact of this compound on the cell cycle can vary significantly depending on the type of cancer cell line being studied. For instance, while MOLT-4 cells undergo both G1 and G2/M arrest, Jurkat cells, another type of leukemic T-cell, primarily exhibit an increase in the population of cells in the G2/M phase after treatment with this compound. nih.govsigmaaldrich.com In a study involving ovarian carcinoma A2780 cells, this compound was found to induce G2 and mitotic phase cell cycle arrest. researchgate.net Furthermore, the antiproliferative effect of this compound was observed in A549 lung carcinoma cells, although it was less potent compared to its analog, chelidonine (B1668607). nih.govsigmaaldrich.com This variability highlights the selective nature of this compound's action and underscores the importance of the specific cellular context.

| Cell Line | Cancer Type | Effect on Cell Cycle |

| MOLT-4 | Leukemia | Biphasic G1 and G2/M arrest nih.govsigmaaldrich.com |

| Jurkat | Leukemia | G2/M arrest nih.govsigmaaldrich.com |

| A2780 | Ovarian Carcinoma | G2 and mitotic phase arrest researchgate.net |

| A549 | Lung Carcinoma | Antiproliferative effect nih.govsigmaaldrich.com |

Apoptosis Induction Pathways

Beyond halting the cell cycle, this compound is a potent inducer of apoptosis, a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. This process is orchestrated through a series of molecular events that dismantle the cell in a controlled manner.

Mitochondrial Membrane Potential Disruption

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). aatbio.com The mitochondrion, often called the powerhouse of the cell, plays a central role in initiating apoptosis. ontosight.ainih.gov this compound treatment has been shown to cause a loss of mitochondrial membrane potential in cancer cells such as MOLT-4 and Jurkat. nih.govsigmaaldrich.com This disruption is a critical early step that leads to the release of pro-apoptotic factors from the mitochondria, signaling the cell to initiate self-destruction. ontosight.aiontosight.ai

Caspase Activation Cascades (Caspase-3/7, -8, -9)

Following the disruption of the mitochondrial membrane potential, a cascade of enzymes known as caspases is activated. numberanalytics.combosterbio.com Caspases are proteases that execute the final stages of apoptosis by cleaving a wide range of cellular proteins. numberanalytics.com In both MOLT-4 and Jurkat cells treated with this compound, a significant increase in the activity of caspases-3/7, -8, and -9 has been observed. nih.govsigmaaldrich.com Caspase-9 is a key initiator caspase in the mitochondrial pathway, activated by the release of cytochrome c. wikipedia.org Caspase-8 is an initiator caspase typically associated with the extrinsic or death receptor pathway. numberanalytics.com Both initiator caspases can then activate the executioner caspases, -3 and -7, which carry out the demolition phase of apoptosis. numberanalytics.combosterbio.com

Phosphatidylserine (B164497) Exposure

A hallmark of apoptotic cells is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. frontiersin.orgkyoto-u.ac.jp In healthy cells, PS is strictly maintained on the inner side of the cell membrane. frontiersin.org During apoptosis, this asymmetry is lost, and the exposure of PS on the cell surface acts as an "eat-me" signal, flagging the dying cell for engulfment by phagocytes. frontiersin.org Treatment of MOLT-4 and Jurkat cells with this compound has been demonstrated to induce the exposure of phosphatidylserine, providing clear evidence of apoptosis induction. nih.govsigmaaldrich.comnlk.cz

| Apoptotic Event | Observation in this compound-Treated Cancer Cells | Cell Lines |

| Mitochondrial Membrane Potential | Loss of potential nih.govsigmaaldrich.com | MOLT-4, Jurkat |

| Caspase Activation | Increase in caspases-3/7, -8, and -9 nih.govsigmaaldrich.com | MOLT-4, Jurkat |

| Phosphatidylserine Exposure | Translocation to the outer membrane nih.govsigmaaldrich.comnlk.cz | MOLT-4, Jurkat |

Modulation of Signal Transduction Pathways

This compound exerts its cellular effects by modulating several key signal transduction pathways that are crucial for cell proliferation, survival, and cell cycle control. Its interactions with these pathways contribute to its biological activities, including its cytotoxic effects on cancer cells.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., phospho-ERK1/2, phospho-p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide range of cellular processes, including cell growth, differentiation, and stress responses. scienceopen.com this compound has been shown to influence the phosphorylation status of key MAPK members, such as Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK. researchgate.net

Research indicates that the modulation of these pathways by this compound can be cell-type specific. researchgate.net For instance, studies comparing this compound with its structural analog, chelidonine, found that both compounds can induce the phosphorylation of ERK1/2 and p38. researchgate.netupce.cz This activation is linked to the suppression of proliferation and the induction of apoptosis. researchgate.netupce.cz While chelidonine often shows a more potent effect, this compound also contributes to the upregulation of these phosphokinases. researchgate.netupce.cz The activation of p38 MAPK, in particular, is a pathway associated with cellular responses to inflammatory stimuli and stress. nih.gov

The table below summarizes the observed effects of this compound on MAPK pathway components in different cell lines.

| Cell Line | Pathway Component | Observed Effect | Reference |

| Various Cancer Cells | phospho-ERK1/2 | Upregulation | researchgate.net, upce.cz |

| Various Cancer Cells | phospho-p38 | Upregulation | researchgate.net, upce.cz |

Checkpoint Kinase (Chk1, Chk2) Activation

Cell cycle checkpoints are crucial for maintaining genomic integrity, and checkpoint kinases Chk1 and Chk2 are central regulators of the DNA damage response. nih.govnih.gov When DNA damage occurs, these kinases are activated to halt cell cycle progression and allow time for repair. elifesciences.org

This compound has been identified as an agent that can activate these checkpoint kinases. nlk.cz Studies have demonstrated that exposure to this compound leads to the activation of Chk1 and Chk2. nlk.cz This activation is a key part of the mechanism leading to cell cycle arrest, particularly at the G2/M phase, in response to treatment with the alkaloid. researchgate.netupce.cz The activation of Chk2, often upstream of p38 MAPK, is a significant event in the cellular response to this compound. researchgate.net However, some research suggests that this compound is less potent than chelidonine in upregulating cell cycle checkpoints.

Effects on Cell Cycle Regulatory Proteins (e.g., p21Cip1/Waf1)

The cyclin-dependent kinase (CDK) inhibitor p21Cip1/Waf1 is a critical protein that negatively regulates cell cycle progression by inhibiting the activity of cyclin-CDK complexes. mdpi.com Its induction is a common response to various cellular stresses, including DNA damage, leading to cell cycle arrest.

This compound treatment has been associated with the upregulation of p21Cip1/Waf1. researchgate.netsci-hub.se This increase in p21Cip1/Waf1 levels is consistent with the observed cell cycle arrest in treated cells. researchgate.net By increasing the expression of this potent CDK inhibitor, this compound effectively halts the cell cycle, preventing cellular proliferation. researchgate.netupce.cz This effect is part of a broader mechanism involving the activation of checkpoint kinases and contributes significantly to the compound's antiproliferative properties. researchgate.net

The table below details the specific cell cycle effects observed after this compound treatment.

| Cell Line | Effect | Key Protein Modulated | Reference |

| Human fibroblast MRC-5 | Increased proportion of cells in G1 and G2/M phases, decreased S-phase population | p21Cip1/Waf1 | researchgate.net |

| Ovarian carcinoma A2780 | G2 and mitotic phase cell cycle arrest | p21Cip1/Waf1 | researchgate.net |

Potential Interference with NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. nih.govgenome.jp The NF-κB signaling pathway is a critical target for many natural compounds, and its inhibition is often associated with anti-inflammatory and anti-cancer effects. mdpi.comnih.gov

Influence on DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that manage the topological state of DNA in the cell, playing critical roles in replication, transcription, and chromosome segregation. frontiersin.orgnih.gov They work by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relaxing supercoils. nih.govscience.org.ge These enzymes, particularly topoisomerase I and II, are established targets for various anticancer drugs.

There is evidence to suggest that benzophenanthridine alkaloids, the class to which this compound belongs, can interfere with DNA topoisomerase activity. This interference can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis. While specific studies detailing the direct inhibitory concentration of this compound on purified topoisomerase enzymes are not extensively available, the known activity of related compounds points to this as a likely mechanism of action contributing to its cytotoxicity.

Cytoskeletal Interactions

The cytoskeleton, composed of microtubules, actin filaments, and intermediate filaments, is vital for maintaining cell shape, motility, and intracellular transport, and it plays a crucial role in cell division. Microtubules, in particular, are highly dynamic polymers that form the mitotic spindle, making them a key target for anticancer agents.

This compound has been shown to interact with the cytoskeleton, specifically by disrupting the microtubule network. nih.govmdpi.com Research using super-resolution microscopy has revealed that this compound causes the disruption of microtubules surrounding the nucleus in blood cancer cells. nih.gov This antimicrotubule property is shared with its analog, chelidonine. mdpi.com By interfering with microtubule dynamics, this compound can arrest cells in the G2/M phase of the cell cycle, leading to a block in mitosis and subsequent cell death. mdpi.com This mechanism of action is characteristic of several antimitotic alkaloids used in cancer therapy. acs.org

Tubulin Polymerization Inhibition

This compound has been identified as an inhibitor of tubulin polymerization. sigmaaldrich.comnih.gov This activity is a key contributor to its cytotoxic effects against cancer cells. Studies using fluorescence microscopy have demonstrated that this compound disrupts the formation of microtubules in A549 lung carcinoma cells. sigmaaldrich.comnih.gov Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, maintenance of cell structure, and intracellular transport. researchgate.net By inhibiting the polymerization of tubulin, this compound interferes with the formation of the mitotic spindle, a structure crucial for the proper segregation of chromosomes during mitosis. nih.gov This disruption leads to an arrest of the cell cycle, typically at the G2/M phase, and can subsequently trigger apoptosis, or programmed cell death. mdpi.comnih.gov The ability of this compound to inhibit tubulin polymerization places it in a class of compounds known as microtubule-destabilizing agents. researchgate.net

Microtubule Stability Alterations

The inhibition of tubulin polymerization by this compound directly leads to alterations in microtubule stability. sigmaaldrich.comnih.gov Instead of promoting the formation of stable microtubule structures, this compound causes their destabilization. researchgate.net This effect is a hallmark of its action as a microtubule-disrupting agent. nih.gov The consequence of this destabilization is a dysfunctional mitotic spindle, which prevents cancer cells from successfully completing cell division. nih.gov This interference with microtubule dynamics is a critical aspect of the anticancer activity of several natural product-derived alkaloids. nih.gov

Ion Channel Activity Modulation

Beyond its effects on the cytoskeleton, this compound is also known to modulate the activity of ion channels. biosynth.com Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing vital roles in a multitude of physiological processes, including nerve impulses, muscle contraction, and cellular signaling. numberanalytics.compatsnap.comnih.gov While the specific ion channels affected by this compound and the precise nature of this modulation are areas of ongoing investigation, this activity represents another facet of its pharmacological profile. The modulation of ion channels can lead to a variety of cellular responses and may contribute to the broader biological effects observed with this alkaloid. biosynth.comnumberanalytics.compatsnap.comnih.gov For instance, some alkaloids have been shown to act as calcium channel blockers. sci-hub.se

Comparative Mechanistic Studies with Related Benzophenanthridine Alkaloids (e.g., Chelidonine)

This compound is structurally and functionally related to other benzophenanthridine alkaloids, most notably chelidonine, which is also a major component of Chelidonium majus. sigmaaldrich.comwikipedia.org Comparative studies have provided valuable insights into the mechanisms of action of these compounds.

Both this compound and chelidonine are recognized as inhibitors of tubulin polymerization and inducers of apoptosis. sigmaaldrich.comnih.govnih.gov However, studies have revealed differences in their potency and cellular effects. For example, in studies on human leukemic cells, chelidonine generally exhibited more potent cytotoxic and antiproliferative effects than this compound. sigmaaldrich.comnih.gov

The following table summarizes some of the comparative findings between this compound and chelidonine:

| Feature | This compound | Chelidonine | Reference(s) |

| Tubulin Polymerization Inhibition | Yes | Yes | sigmaaldrich.comnih.gov |

| Cytotoxicity in Leukemic Cells | Significant, but less potent than chelidonine in some cell lines. | Potent | sigmaaldrich.comnih.gov |

| Cell Cycle Arrest | Biphasic G1 and G2/M arrest in MOLT-4 cells; G2/M arrest in Jurkat cells. | G2/M arrest in both MOLT-4 and Jurkat cells. | sigmaaldrich.comnih.gov |

| Apoptosis Induction | Induces apoptosis via mitochondrial pathway. | Induces apoptosis via mitochondrial pathway. | sigmaaldrich.comnih.govnih.gov |

| Activation of Checkpoint Kinases | Activates Chk1 and Chk2. | Activates Chk1 and Chk2. | sigmaaldrich.comnih.gov |

Vi. Structure Activity Relationship Sar Studies of Homochelidonine and Its Analogues

Identification of Key Structural Moieties for Biological Activity

The biological activity of homochelidonine, a hexahydrobenzo[c]phenanthridine alkaloid, is intrinsically linked to its complex multi-ring structure. ontosight.airesearchgate.net The core scaffold, a fused heterocyclic system, is a "privileged structure" often found in biologically active compounds and drugs. acs.orgchemrxiv.org Key structural components contributing to its pharmacological profile include the benzophenanthridine nucleus, the B/C ring junction, and the substituents on the aromatic rings. researchgate.netmdpi.com

The presence of the non-aromatic B ring within the benzophenanthridine structure is a notable feature. mdpi.com The cis-junction of the B and C rings is a common characteristic among related active alkaloids. researchgate.net Furthermore, the hydroxyl group at the C11 position, typically in an axial orientation on the half-chair conformation of the B ring, is significant for its activity. researchgate.net Intramolecular hydrogen bonding between the C11-OH group and the nitrogen atom is a recurring structural motif in this compound and its analogues. researchgate.net

Influence of Stereochemistry on Pharmacological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral drugs like this compound. uou.ac.innih.govsolubilityofthings.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. uou.ac.innih.govslideshare.net

The absolute configuration of this compound has been determined as (+)-11S,13R,14S. researchgate.net This specific spatial arrangement is critical for its biological function. The two enantiomers of a chiral drug should be considered as distinct chemical entities, as one may be therapeutically active while the other could be inactive or even produce adverse effects. nih.govsolubilityofthings.com

Studies on various chiral compounds have consistently demonstrated that stereoisomerism can profoundly impact biological activity. nih.govnumberanalytics.commichberk.com For instance, research on other natural products has shown that only isomers with a specific stereochemistry exhibit significant potency, suggesting that cellular uptake and target interaction are highly stereoselective. nih.gov Therefore, the specific stereochemical configuration of this compound is a key determinant of its pharmacological effects.

Role of Substituents (e.g., Methoxy (B1213986), Methyl) and Ring Systems on Activity

The substituents on the core ring system of this compound, particularly the methoxy and methyl groups, significantly influence its biological activity. ontosight.aiontosight.ai The methoxy group (-OCH3) is a common functional group in many natural products and approved drugs, where it can impact ligand-target binding, physicochemical properties, and metabolic stability. ontosight.ainih.gov

The methylenedioxy group on ring D and the N-methyl group are also key features. Comparative studies with analogues like chelidonine (B1668607), which has a similar structure but lacks one methoxy group, reveal differences in potency and mechanism of action, highlighting the importance of the substitution pattern. For instance, chelidonine often shows higher potency in inhibiting the proliferation of certain cancer cell lines compared to this compound. Norchelidonine, which lacks the N-methyl group, also exhibits distinct biological activities.

The integrity of the ring systems is also crucial. Modifications to the heterocyclic rings can lead to significant changes in activity. The fused tetrahydroisoquinoline-tetrahydrofuran system, for example, is a scaffold that can be derived from related structures and exhibits its own unique biological potential. acs.org

Table 1: Comparison of this compound with Structurally Similar Alkaloids

| Compound | Key Structural Differences from this compound | Impact on Biological Activity |

| Chelidonine | Lacks a methoxy group at C1. | Exhibits higher potency against some cancer cell lines (e.g., Jurkat, MOLT-4). |

| Norchelidonine | Lacks the methyl group at the nitrogen atom (N-12). | Possesses cytotoxic activity. |

| Sanguinarine (B192314) | Aromatic B ring (quaternary iminium salt). | Has antimicrobial and anti-inflammatory properties; interacts with DNA. |

| Protopine (B1679745) | Different tetracyclic ring system (protoberberine type). | Acts as a smooth muscle relaxant. |

Rational Design and Synthesis of this compound Derivatives for Enhanced Activity

Rational drug design aims to develop new compounds with improved therapeutic properties by understanding the SAR of a lead molecule like this compound. nih.govrsc.org This process involves the targeted synthesis of new analogues with specific structural modifications intended to enhance activity, improve selectivity, or reduce toxicity. nih.govaurorabiomed.commdpi.com

The synthesis of this compound derivatives can be approached in several ways. One strategy involves modifying the existing natural product. For example, creating derivatives by altering the substituents on the aromatic rings or modifying the functional groups like the C11-hydroxyl can lead to compounds with different potencies. mdpi.com Another approach is the total synthesis of novel analogues, which allows for more significant structural changes, such as altering the ring systems themselves. acs.org

For example, based on the understanding that the C4 acetamidobenzoate side chain in other complex alkaloids is a site for modification, similar strategies could be applied to this compound to create new amide or sulfonamide derivatives. aurorabiomed.com The goal of such synthetic efforts is to produce a library of related compounds that can be screened for enhanced biological activity. acs.org The insights gained from the SAR of these new derivatives can then be used to further refine the design of even more effective and potentially safer therapeutic agents. alliedacademies.org

Vii. Preclinical Investigations of Homochelidonine S Biological Activities

In Vitro Cytotoxicity and Antiproliferative Studies

The cytotoxic and antiproliferative effects of homochelidonine have been extensively investigated against various human cancer cell lines, demonstrating its potential as an anticancer agent. biosynth.com

Assessment in various Human Cancer Cell Lines

This compound has shown significant cytotoxic and antiproliferative activity against a broad spectrum of human cancer cell lines. nih.govsigmaaldrich.com Studies have indicated that it can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. mdpi.comresearchgate.net

The compound's effects have been documented in the following cell lines:

Leukemic T-cells (Jurkat and MOLT-4): this compound displayed significant cytotoxicity against both Jurkat and MOLT-4 cells. nih.govsigmaaldrich.com Interestingly, the cytotoxic effect was more pronounced in Jurkat cells compared to MOLT-4 cells. nih.govsigmaaldrich.com In MOLT-4 cells, this compound induced a biphasic dose-dependent G1 and G2/M cell cycle arrest, while in Jurkat cells, it led to an increase in the G2/M phase population. nih.govsigmaaldrich.com Both cell lines, when treated with this compound, exhibited characteristics of apoptosis, including phosphatidylserine (B164497) exposure, loss of mitochondrial membrane potential, and an increase in caspases-3/7, -8, and -9. nih.govsigmaaldrich.com

Lung Carcinoma (A549): this compound exhibited an antiproliferative effect on A549 lung carcinoma cells. nih.govsigmaaldrich.com It was also found to inhibit tubulin polymerization in these cells. nih.govsigmaaldrich.com

Breast Cancer (SK-BR-3, MCF-7): Research has shown that a 20 µM concentration of this compound can inhibit the cell growth of SK-BR-3 and MCF-7 breast cancer cell lines by over 50%. mdpi.comresearchgate.net

Hepatocellular Carcinoma (HepG2): Similar to breast cancer cells, this compound at a 20 µM concentration inhibited the growth of HepG2 liver cancer cells by more than 50%. mdpi.comresearchgate.net

Ovarian Carcinoma (A2780): this compound demonstrated a growth inhibitory effect in ovarian carcinoma A2780 cells by inducing G2 and mitotic phase cell cycle arrest. researchgate.netupce.cz The extent of apoptosis induced by the compound was correlated with its antiproliferative activity. researchgate.netupce.cz

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| Jurkat | T-cell Leukemia | Significant cytotoxicity, G2/M phase cell cycle arrest, induction of apoptosis. nih.govsigmaaldrich.com |

| MOLT-4 | T-cell Leukemia | Significant cytotoxicity, biphasic G1 and G2/M cell cycle arrest, induction of apoptosis. nih.govsigmaaldrich.com |

| A549 | Lung Carcinoma | Antiproliferative effect, inhibition of tubulin polymerization. nih.govsigmaaldrich.com |

| SK-BR-3 | Breast Cancer | >50% growth inhibition at 20 µM. mdpi.comresearchgate.net |

| HepG2 | Hepatocellular Carcinoma | >50% growth inhibition at 20 µM. mdpi.comresearchgate.net |

| MCF-7 | Breast Cancer | >50% growth inhibition at 20 µM. mdpi.comresearchgate.net |

| A2780 | Ovarian Carcinoma | Growth inhibition, G2 and mitotic phase cell cycle arrest, induction of apoptosis. researchgate.netupce.cz |

Evaluation in Non-Cancerous Cell Models for Selectivity Assessment

To assess the selectivity of its cytotoxic effects, this compound has also been evaluated in non-cancerous cell models.

Lung Fibroblast (MRC-5): Studies have shown that this compound exhibits antiproliferative activity against the non-cancerous human lung fibroblast cell line MRC-5. researchgate.netupce.cz Similar to its effect on the ovarian carcinoma A2780 cell line, it induced a G2 and mitotic phase cell cycle arrest in MRC-5 cells. researchgate.netupce.cz However, research also indicates that the cytotoxic effect was less pronounced in MRC-5 fibroblasts compared to some cancer cell lines, suggesting a degree of selectivity. nlk.cz

Anti-inflammatory Properties Research

This compound is among the isoquinoline (B145761) alkaloids that have been investigated for their anti-inflammatory properties. researchgate.netfrontiersin.org These alkaloids are recognized as potent agents, demonstrating high activity even at low concentrations. nih.gov Research suggests that the anti-inflammatory effects of compounds from Chelidonium majus may involve the modulation of key inflammatory pathways. frontiersin.org

Antimicrobial and Antiviral Efficacy Studies

Research has explored the potential of this compound as an antimicrobial and antiviral agent. biosynth.comresearchgate.net Alkaloids from Chelidonium majus, including this compound, have been associated with antimicrobial and antiviral activities. researchgate.net Some studies suggest that these compounds could be effective against certain microbial and viral agents, warranting further investigation into their mechanisms of action. biosynth.com

Analgesic Potential Research

The analgesic properties of this compound have been noted in pharmacological research. biosynth.com Along with chelidonine (B1668607), another alkaloid from Chelidonium majus, this compound has been reported to possess analgesic properties. journal-of-agroalimentary.ro The structural class of isoquinoline alkaloids, to which this compound belongs, is known for a wide range of pharmacological activities, including significant analgesic effects. nih.gov

Immunomodulatory Effects Research

This compound, a benzophenanthridine alkaloid derived from plants such as Chelidonium majus, has been a subject of research for its potential influence on the immune system. ontosight.ai Studies have explored its role in modulating immune responses, particularly its anti-inflammatory properties. The research in this area often investigates the compound's effects on immune cells and the production of inflammatory mediators. jmb.or.kr

Research into the alkaloids from C. majus has demonstrated modulatory effects on cytokine secretion from immune cells. nih.gov In studies using human neutrophils stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong immune response, various alkaloids from the plant extract showed significant modulatory effects on the secretion of key cytokines. nih.gov While some alkaloids like sanguinarine (B192314) were potent inhibitors of Interleukin-1β (IL-1β), others like chelerythrine (B190780) and berberine (B55584) significantly reduced Tumor Necrosis Factor-alpha (TNF-α) secretion in a manner dependent on their concentration. nih.gov The interplay between the cytotoxic effects of these compounds and their impact on cytokine secretion is a critical aspect of the research, as it may explain the varied results observed. nih.gov

Further investigations into the anti-inflammatory mechanisms have focused on the inhibition of nitric oxide (NO), a signaling molecule involved in inflammation. In a study on LPS-induced NO production in RAW 264.7 mouse macrophage cells, several hexahydrobenzophenanthridine alkaloids, structurally related to this compound, exhibited significant inhibitory effects. researchgate.net This suggests a potential mechanism of action for the anti-inflammatory activity of this class of compounds. The crude extracts and purified compounds from C. majus, including this compound, are recognized for a range of biological activities, including anti-inflammatory and immunomodulatory effects. jmb.or.kr

Table 1: Effects of Related Alkaloids on Inflammatory Mediators

In Vivo Preclinical Models for Efficacy Assessment (e.g., Xenograft Models)

The evaluation of this compound's therapeutic potential, particularly its anti-cancer activity, has been extended to in vivo preclinical models. nih.gov These models, which involve studying the compound's effects in living organisms, are crucial for assessing efficacy before any clinical consideration. nih.gov Xenograft models, where human cancer cells are implanted into immunocompromised animals, are a standard method for this purpose. nih.gov

A noteworthy model used to investigate the in vivo anticancer potential of Chelidonium majus extracts, which contain this compound, is the Danio rerio (zebrafish) larvae xenograft model. researchgate.netnih.gov This model offers several advantages, including the transparency of the larvae, which allows for direct observation of tumor progression, and the relatively short duration and low cost of the experiments. researchgate.netnih.gov In one study, a C. majus root extract demonstrated a significant effect on the number of A375 human melanoma cancer cells within the living zebrafish larvae. nih.gov These results confirmed the extract's cytotoxic activity in vivo. researchgate.netnih.gov

Table 2: In Vivo Xenograft Model Studies with Chelidonium majus Extract

Compound Reference Table

Viii. Advanced Research Directions and Future Perspectives

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanism Elucidation

The advent of "omics" technologies, including proteomics and transcriptomics, is revolutionizing our understanding of how Homochelidonine exerts its biological effects at a molecular level. humanspecificresearch.orgfrontlinegenomics.com These high-throughput methods allow for a comprehensive analysis of the global changes in proteins (proteomics) and RNA transcripts (transcriptomics) within a cell or organism upon exposure to the compound. nih.govnih.gov By generating vast datasets, researchers can gain a holistic view of the cellular processes and signaling pathways modulated by this compound. nih.gov

A key application of these technologies is in elucidating the compound's mechanism of action (MoA). evotec.com For instance, transcriptomics, often utilizing RNA sequencing (RNA-seq), can identify genes that are either upregulated or downregulated in response to this compound treatment. nih.gov This provides crucial clues about the cellular pathways being affected. Proteomics, frequently employing techniques like mass spectrometry, complements this by identifying the actual protein players and their post-translational modifications, offering a more direct insight into the functional changes within the cell. unipi.itomicstech.esnih.gov

Recent studies have begun to integrate these multi-omics approaches to study compounds from plants like Chelidonium majus, the source of this compound. nih.gov For example, a combined transcriptomic and metabolomic analysis of lung tissue in asthmatic rats treated with Chelidonium majus extract identified numerous differentially expressed genes (DEGs) and metabolic biomarkers. nih.gov The study revealed that the extract, containing this compound among other alkaloids, could regulate inflammatory signaling pathways such as the NF-κB and PI3K-Akt pathways. nih.gov

The power of omics lies in its ability to bridge the gap between genotype and phenotype. frontlinegenomics.comsyncell.com By correlating changes in gene expression with alterations in protein levels and, subsequently, cellular function, scientists can construct comprehensive biological networks that illustrate the intricate interactions influenced by this compound. nih.gov This integrated approach is invaluable for identifying not only the primary targets of the compound but also its off-target effects and potential mechanisms of resistance.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-seq) | Identification of differentially expressed genes in response to this compound. | Elucidation of affected signaling pathways (e.g., inflammation, apoptosis). nih.gov |

| Proteomics (Mass Spectrometry) | Analysis of protein expression changes and post-translational modifications. unipi.it | Identification of direct protein targets and understanding functional cellular changes. omicstech.es |

| Metabolomics | Profiling of metabolic changes induced by this compound. | Understanding the impact on cellular metabolism and identifying metabolic biomarkers. nih.gov |

| Multi-Omics Integration | Combining data from transcriptomics, proteomics, and metabolomics. | Building comprehensive models of this compound's mechanism of action. nih.gov |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of this compound, providing insights that are often difficult to obtain through experimental methods alone. nih.gov These in silico approaches allow researchers to predict the compound's physicochemical properties, simulate its interactions with biological targets, and guide the design of new, more potent derivatives.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule, like this compound, to the active site of a target protein. mdpi.comrsc.org This method can help identify potential protein targets by virtually screening large libraries of proteins. For example, docking studies could be employed to investigate the interaction of this compound with key proteins involved in cancer progression or inflammation, providing a rationale for its observed biological activities. dntb.gov.ua

Beyond target identification, molecular modeling can be used to understand the structure-activity relationships of this compound and its analogs. By creating three-dimensional models of the compound and its target, scientists can visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. rsc.org This knowledge is crucial for the rational design of new derivatives with improved efficacy and selectivity.

Furthermore, computational methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. nih.gov This early assessment of a compound's "drug-likeness" is vital in the drug discovery process, helping to prioritize candidates for further experimental investigation.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The accurate detection and quantification of this compound and its metabolites in complex biological matrices are crucial for pharmacokinetic studies and understanding its metabolic fate. Advanced analytical techniques are continuously being developed and refined to meet the demands of sensitivity, selectivity, and speed required for such analyses. nih.gov

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely used techniques for the separation and analysis of alkaloids from Chelidonium majus, including this compound. nih.govresearchgate.net These methods, often coupled with photodiode array (PDA) or mass spectrometry (MS) detectors, offer excellent resolution and sensitivity. researchgate.nethplc.eu UPLC, with its smaller particle size columns, provides even faster analysis times and higher efficiency compared to conventional HPLC. researchgate.net

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a powerful tool for the identification and structural elucidation of metabolites. criver.com When combined with liquid chromatography (LC-MS), it allows for the sensitive and precise measurement of very low concentrations of analytes in complex samples like plasma or tissue homogenates. criver.compharmaron.com This is essential for metabolite profiling, which aims to identify all the metabolites of a drug in a biological system. nih.gov

Other techniques such as thin-layer chromatography (TLC) are still valuable for screening and qualitative analysis due to their simplicity and cost-effectiveness. nih.gov Capillary electrophoresis (CE) has also been explored for the separation of C. majus alkaloids, although it is less commonly used. nih.gov The development of microchip-based CE with laser-induced fluorescence detection represents a promising advancement for the analysis of these compounds. nih.gov

Table 2: Advanced Analytical Techniques for this compound Analysis

| Analytical Technique | Application | Advantages |

|---|---|---|

| UPLC-PDA/MS | Simultaneous determination of this compound and other alkaloids in plant extracts and biological samples. researchgate.net | High resolution, speed, and sensitivity. researchgate.netscribd.com |

| LC-HRMS | Metabolite profiling and structural elucidation. criver.com | High sensitivity and precision for identifying metabolites at low concentrations. criver.com |

| TLC | Screening and qualitative analysis of alkaloid composition. nih.gov | Cost-effective and simple for preliminary analysis. nih.gov |

| Capillary Electrophoresis (CE) | Separation of charged or polar compounds. nih.gov | High efficiency for specific applications. nih.gov |

Exploration of Synergistic Effects with other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research for this compound. Investigating its interactions with other bioactive compounds, including other alkaloids from Chelidonium majus or conventional therapeutic agents, could lead to more effective treatment strategies.

Studies have shown that combinations of alkaloids from C. majus can exhibit potent cytotoxic effects. For example, a combination of five alkaloids demonstrated a profound apoptotic effect on a mouse melanoma cell line. nih.gov Research has also indicated that the combination of a major latex-like protein (CmMLP1) from C. majus with its alkaloids resulted in high cytotoxicity against human cervical cancer cell lines. nih.govmdpi.com

Furthermore, this compound and other C. majus alkaloids have been investigated for their ability to modulate multidrug resistance in cancer cells. mdpi.com This suggests a potential synergistic role when used in combination with standard chemotherapy drugs, potentially overcoming resistance mechanisms and enhancing the efficacy of treatment. dntb.gov.ua The exploration of these synergistic interactions is a key step towards developing novel combination therapies for various diseases. frontiersin.org

Biotechnological Approaches for Enhanced this compound Production

The natural abundance of this compound in plants can be variable and often low, making large-scale extraction challenging and potentially unsustainable. scispace.com Biotechnological approaches offer a promising alternative for the enhanced and controlled production of this valuable alkaloid. nih.gov

Plant cell and tissue culture techniques provide a means to produce this compound in a controlled laboratory environment, independent of geographical and environmental factors. nih.gov By optimizing culture conditions, such as nutrient media and growth regulators, it is possible to increase the yield of secondary metabolites like this compound.

Metabolic engineering is another powerful strategy to boost the production of specific compounds in plants or microbial systems. journal-of-agroalimentary.ro This involves the genetic modification of biosynthetic pathways to increase the flux towards the desired product. For instance, overexpressing key enzymes in the this compound biosynthesis pathway could lead to significantly higher yields. While the metabolic engineering of this compound biosynthesis is still in its early stages, it holds great potential for the sustainable and scalable production of this compound. scispace.com

Novel Target Identification and Validation in Disease Pathways

A crucial aspect of future this compound research is the identification and validation of novel molecular targets in various disease pathways. While some biological activities of this compound have been reported, a comprehensive understanding of its direct molecular targets remains largely to be explored. biosynth.com

Systems pharmacology approaches can be used to predict potential targets and mechanisms of action by analyzing the interactions between the compound and a network of disease-associated genes and pathways. researchgate.net This can help to identify previously unknown targets and generate new hypotheses for experimental validation.

Once potential targets are identified, various experimental techniques can be used for validation. These include in vitro binding assays to confirm direct interaction, as well as cell-based assays to assess the functional consequences of this interaction. For example, if a particular kinase is identified as a potential target, experiments can be designed to measure the effect of this compound on its enzymatic activity and downstream signaling.

The identification of novel targets will not only deepen our understanding of this compound's therapeutic effects but also open up new avenues for its application in a wider range of diseases. acs.org This ongoing research is essential for translating the potential of this natural compound into effective clinical therapies.

Q & A

Q. What established synthetic routes are available for Homochelidonine, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves alkaloid extraction from natural sources (e.g., Chelidonium majus) or semi-synthetic modification of related compounds. Key steps include acid-base extraction for alkaloid isolation and chromatographic purification (e.g., column chromatography with silica gel). Reaction conditions such as pH, temperature, and solvent polarity critically affect yield and purity. For reproducibility, researchers should document solvent ratios, catalyst concentrations, and purification thresholds (e.g., HPLC purity >95%) .

Q. What spectroscopic methods are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is standard for elucidating its tetracyclic isoquinoline structure. Mass spectrometry (MS) confirms molecular weight ([M+H]+ at m/z 354.4). Researchers must cross-validate findings with reference spectra from authenticated samples and report solvent systems (e.g., CDCl₃ for NMR) to ensure comparability .

Q. What in vitro and in vivo models are commonly used to study this compound’s biological activity?

In vitro studies often employ cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects via MTT assays. In vivo models include xenograft mice for antitumor efficacy. Researchers must specify cell passage numbers, culture conditions (e.g., RPMI-1640 medium with 10% FBS), and ethical approvals (e.g., NIH guidelines for animal studies) to address reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

Discrepancies often arise from differences in assay protocols (e.g., incubation time, cell density) or compound purity. To mitigate this, standardize experimental conditions using guidelines like the NIH Principles of Preclinical Research . Include positive controls (e.g., doxorubicin) and validate purity via HPLC-MS. Meta-analyses of dose-response curves across studies can identify confounding variables .

Q. What strategies optimize this compound’s extraction protocols to enhance yield while minimizing degradation?

Design of Experiments (DoE) approaches, such as response surface methodology, can model variables like extraction time, solvent polarity, and temperature. For stability, use inert atmospheres (N₂) and low-light conditions to prevent alkaloid oxidation. Compare traditional Soxhlet extraction with modern techniques like ultrasound-assisted extraction (UAE) for efficiency .

Q. How can researchers elucidate this compound’s mechanism of action in resistant cancer cell lines?

Integrate multi-omics approaches: transcriptomics (RNA-seq to identify dysregulated pathways) and proteomics (LC-MS/MS for protein expression changes). Pair this with siRNA knockdowns of suspected targets (e.g., apoptosis regulators like Bcl-2). Use isogenic cell lines (resistant vs. parental) to isolate resistance mechanisms .

Q. What computational methods are effective for predicting this compound’s drug-likeness and off-target interactions?

Molecular docking (AutoDock Vina) against known targets (e.g., topoisomerases) assesses binding affinity. ADMET prediction tools (SwissADME, pkCSM) evaluate pharmacokinetic properties. Validate predictions with experimental data (e.g., CYP450 inhibition assays) and address false positives by cross-referencing with ChemBL or PubChem bioactivity data .

Q. How should researchers address challenges in this compound’s pharmacokinetic profiling (e.g., low bioavailability)?

Use nanoformulations (liposomes, polymeric nanoparticles) to improve solubility. Conduct LC-MS/MS plasma pharmacokinetic studies in rodents, measuring parameters like Cₘₐₓ and t₁/₂. Compare oral vs. intravenous administration to assess first-pass metabolism. Include bile salt enhancers in formulations to test intestinal absorption improvements .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s κ to quantify inter-study variability .

- Experimental Design : Follow CONSORT or ARRIVE guidelines for in vivo studies to ensure transparency .

- Compound Validation : Publish full spectral data (NMR, MS) in supplementary materials with accession numbers (e.g., CCDC for crystallographic data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|